N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide
Description
The compound N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide is a synthetic isatin derivative characterized by:
- A 5-bromo substituent on the indole ring.
- A dimethylamino-methyl group at the N1 position of the indole.
- A 4-fluorobenzohydrazide moiety attached via a hydrazone linkage.
Isatin derivatives are renowned for their diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
Molecular Formula |
C18H16BrFN4O2 |
|---|---|
Molecular Weight |
419.2 g/mol |
IUPAC Name |
N-[5-bromo-1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]imino-4-fluorobenzamide |
InChI |
InChI=1S/C18H16BrFN4O2/c1-23(2)10-24-15-8-5-12(19)9-14(15)16(18(24)26)21-22-17(25)11-3-6-13(20)7-4-11/h3-9,26H,10H2,1-2H3 |
InChI Key |
NQEUGSDIINMHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-FLUOROBENZOHYDRAZIDE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.
Introduction of the Dimethylamino Group: This step involves the reaction of the brominated indole with formaldehyde and dimethylamine, typically under basic conditions.
Formation of the Hydrazide: The final step is the condensation of the substituted indole with 4-fluorobenzohydrazide under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the dimethylamino group.
Reduction: Reduction reactions can target the carbonyl group in the indole ring or the hydrazide moiety.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at positions activated by the bromine and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like NBS for bromination, and nucleophiles like amines for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a versatile building block in the synthesis of various organic molecules, particularly those involving indole derivatives.
- Ligand in Coordination Chemistry : It can act as a ligand in coordination complexes due to the presence of nitrogen atoms that can coordinate with metal ions.
Biology
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown high levels of antimitotic activity with mean GI50 values indicating effective growth inhibition of tumor cells .
- Antiviral Properties : Research has suggested potential antiviral activities, making it a candidate for further exploration in antiviral drug development.
- Antimicrobial Effects : The compound's unique structure may also confer antimicrobial properties, warranting investigation into its efficacy against various pathogens.
Medicine
- Drug Development : Given its promising biological activities, N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide is being explored for therapeutic applications in drug development, particularly for cancer and infectious diseases.
- Mechanism of Action : The mechanism involves interaction with specific molecular targets, potentially modulating enzyme activities or receptor functions relevant to disease processes.
Industry
- Dyes and Pigments : The compound can be utilized in the synthesis of dyes and pigments due to its chromophoric properties associated with the indole structure.
- Chemical Intermediates : It serves as an important intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. Generally, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural differences and similarities with analogs reported in the literature:
Key Observations:
- Halogen Substitution : Bromo (5b, target) and chloro (5 ) substituents correlate with antimicrobial activity, while antiproliferative analogs often feature methoxy groups (e.g., compound 7 ).
- N1 Substituents: The dimethylamino-methyl group in the target compound may enhance solubility compared to lipophilic groups like hexyl (MDA19 ) or benzyl (compound 7 ).
- Benzohydrazide Modifications: The 4-fluoro group in the target compound could improve metabolic stability compared to non-halogenated analogs .
Antiproliferative Activity:
- Compound 1 (5-bromo, 1-methyl) demonstrated moderate activity (IC50: 5.60 µM), while compound 7 (1-benzyl, 5-OCH3) showed enhanced potency (IC50: 1.69 µM) . The target compound’s dimethylamino group may alter cellular uptake or target binding compared to these analogs.
- MDA19 suppressed osteosarcoma growth via PI3K/Akt/mTOR pathway inhibition, suggesting that indole-hydrazide scaffolds can target signaling cascades .
Antimicrobial Activity:
- Compound 5b (5-bromo, 5-OCH3) and compound 5 (5-chloro, 1-(4-F-benzyl)) exhibited notable antimicrobial effects, highlighting the importance of halogen and benzyl substituents . The target compound’s 4-fluoro group may further enhance bacterial membrane penetration.
Receptor Binding:
- MDA19 acts as a CB2 receptor agonist without CNS side effects , while a chlorobenzyl analog () was reported as a CB2R agonist . The target’s dimethylamino group may influence receptor selectivity or binding kinetics.
ADMET and Solubility Considerations
- Nitroisatin derivatives () with trifluoromethyl or amino groups showed variable solubility in polar solvents, suggesting that the target’s fluoro and dimethylamino groups may improve aqueous solubility .
- Lipophilic substituents (e.g., hexyl in MDA19) likely enhance membrane permeability but reduce metabolic stability .
Biological Activity
N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 480.16 g/mol. The structure features an indole moiety, which is known for its diverse biological properties. The presence of bromine and fluorine atoms in the structure may enhance its reactivity and biological activity.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various biochemical pathways, leading to altered cellular functions.
- Receptor Modulation : It may interact with certain receptors, modulating their activity and influencing physiological responses.
- Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties, potentially protecting cells from oxidative stress.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- In vitro Studies : Research has shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, which are critical in regulating apoptosis .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Apoptosis induction |
| PC3 (Prostate Cancer) | 12 | Caspase activation |
Antimicrobial Activity
The compound has also displayed antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest significant antibacterial activity .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Antioxidant Activity
Research has highlighted the antioxidant potential of this compound:
- DPPH Radical Scavenging : The compound demonstrated significant DPPH radical scavenging activity, indicating its ability to neutralize free radicals and reduce oxidative stress in cellular environments .
Case Studies
- Case Study on Anticancer Effects : A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells. The results showed a dose-dependent increase in apoptosis markers after treatment with the compound.
- Clinical Relevance : In a clinical setting, derivatives of this compound are being explored for their potential use in combination therapies for cancer treatment, enhancing the efficacy of existing chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
